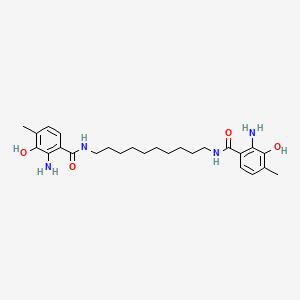
N,N'-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide): is a complex organic compound characterized by its unique molecular structure This compound features a decane backbone with two benzamide groups attached via amino and hydroxy substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) typically involves the reaction of decane-1,10-diamine with 2-amino-3-hydroxy-4-methylbenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
Chemistry: N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, it can be used in the formulation of specialty chemicals and advanced materials.
作用機序
The mechanism by which N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) exerts its effects is largely dependent on its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and receptors, potentially modulating their activity. The decane backbone provides structural rigidity, enhancing its binding affinity and specificity.
類似化合物との比較
N,N’-(Ethane-1,2-diyl)bis(benzamide): Similar structure but with a shorter ethane backbone.
N,N’-(Butane-1,4-diyl)bis(benzamide): Features a butane backbone, offering different spatial properties.
N,N’-(Hexane-1,6-diyl)bis(benzamide): Contains a hexane backbone, providing intermediate flexibility.
Uniqueness: N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) stands out due to its longer decane backbone, which imparts unique physical and chemical properties. This length allows for greater flexibility and potential for interaction with larger biomolecules, making it particularly valuable in medicinal chemistry and materials science.
特性
CAS番号 |
85513-33-3 |
|---|---|
分子式 |
C26H38N4O4 |
分子量 |
470.6 g/mol |
IUPAC名 |
2-amino-N-[10-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]decyl]-3-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C26H38N4O4/c1-17-11-13-19(21(27)23(17)31)25(33)29-15-9-7-5-3-4-6-8-10-16-30-26(34)20-14-12-18(2)24(32)22(20)28/h11-14,31-32H,3-10,15-16,27-28H2,1-2H3,(H,29,33)(H,30,34) |
InChIキー |
CJSLCCUXLHEDSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCCCCCCCCCNC(=O)C2=C(C(=C(C=C2)C)O)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


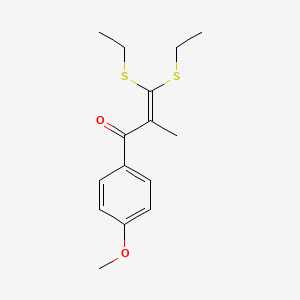
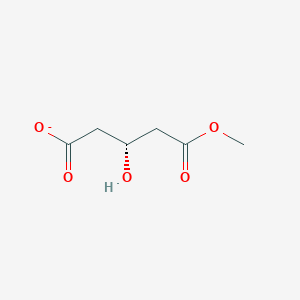
![2-[([1,1'-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14418324.png)

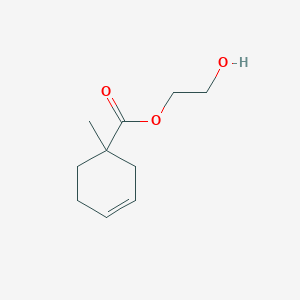
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-prop-2-en-1-ylmethanimidamide](/img/structure/B14418341.png)
![4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide](/img/structure/B14418343.png)
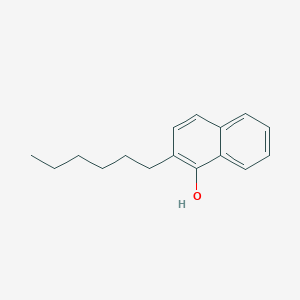

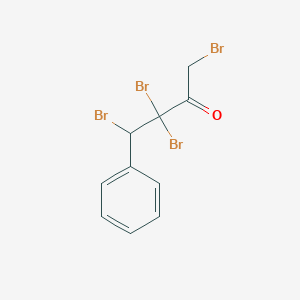
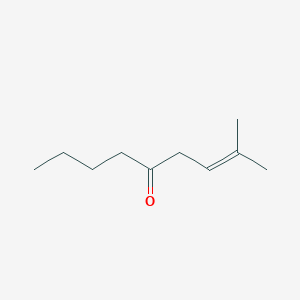
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
